Gallium trichloride plays a crucial role in the development of new and improved semiconductor materials. It acts as a precursor in the production of gallium-containing compounds used in various electronic devices, such as transistors and integrated circuits []. These compounds, including gallium nitride (GaN) and gallium arsenide (GaAs), offer superior properties compared to silicon, such as higher electron mobility and wider bandgaps, making them ideal for high-frequency and high-power applications [].
Gallium trichloride's unique properties make it a valuable catalyst in various organic synthesis reactions. Its ability to accept electron pairs (Lewis acid behavior) allows it to activate different chemical bonds and facilitate reactions that would otherwise be slow or inefficient. Examples include the ring-opening and recycling of epoxides and the trimerization of alkynes, which are important steps in the synthesis of various organic molecules [].
Gallium trichloride serves as a vital component in chemical vapor deposition (CVD) processes. In this technique, gallium trichloride gas reacts with other chemicals at high temperatures to form thin films of gallium-based materials on various substrates []. These films form the foundation of numerous electronic devices, including LEDs, lasers, and solar cells [].
Due to its versatility, gallium trichloride is actively used in research and development (R&D) for the synthesis of novel materials with potential applications in various fields, including electronics, photonics, and energy storage []. Researchers are exploring the use of gallium trichloride in the development of nanostructured materials with unique electrical, optical, and mechanical properties [].
Gallium trichloride, with the chemical formula GaCl₃, is a colorless, hygroscopic crystal that is known for its unique properties and reactivity. It is categorized as a covalent minor metal salt and exhibits a bipolymeric structure when in gaseous form at elevated temperatures (approximately 270 °C) . The compound is highly soluble in various solvents, including water, ether, and benzene, and it releases significant heat upon dissolution . Gallium trichloride is also notable for its ability to sublime in a vacuum below its boiling point of 201.3 °C .
These reactions highlight gallium trichloride's role as a Lewis acid and its ability to engage in complexation and substitution reactions .
Gallium trichloride can be synthesized through several methods:
These methods allow for the production of both anhydrous and hydrated forms of gallium trichloride .
Gallium trichloride has diverse applications across various fields:
Research into the interactions of gallium trichloride with other compounds reveals its capacity to form complexes with various ligands. For instance, it can complex with π-donors such as silylethynes, enhancing its electrophilic character. These interactions are crucial for applications in organic synthesis where gallium trichloride acts as a Lewis acid catalyst .
Gallium trichloride shares similarities with other metal halides but exhibits unique characteristics that differentiate it:
Compound | Formula | Properties | Unique Features |
---|---|---|---|
Aluminum chloride | AlCl₃ | Lewis acid; forms dimeric structures | Higher melting point than gallium trichloride |
Indium chloride | InCl₃ | Lewis acid; similar reactivity | Higher coordination number than GaCl₃ |
Iron(III) chloride | FeCl₃ | Common Lewis acid; used in organic synthesis | Reacts more vigorously with water |
Thallium(I) chloride | TlCl | Less stable; often forms insoluble salts | Lower solubility compared to GaCl₃ |
Gallium trichloride's lower melting point and unique dimeric structure contribute to its distinct behavior compared to these similar compounds .
Gallium trichloride has emerged as a cornerstone compound in several critical modern chemical processes, with its significance extending across semiconductor manufacturing, catalysis, and advanced materials synthesis [2] [12]. The compound serves as the primary precursor for trimethylgallium production, which is essential for Metal-Organic Chemical Vapor Deposition processes widely utilized in the compound semiconductor and Light-Emitting Diode industries [2] [12].
In semiconductor manufacturing applications, gallium trichloride plays an indispensable role in the production of gallium nitride layers through Chemical Vapor Deposition processes [13] [15]. The reaction mechanism involves the sublimation of gallium trichloride, which is transported by nitrogen carrier gas into reaction chambers where it reacts with ammonia to form gallium nitride films [34]. This process has become fundamental to the production of high-performance electronic devices, including Light-Emitting Diodes, laser diodes, and photovoltaic cells [16].
The catalytic applications of gallium trichloride represent another significant area of modern chemical processes [31]. As a Lewis acid catalyst, gallium trichloride demonstrates exceptional effectiveness in organic synthesis reactions, particularly in Friedel-Crafts alkylation and acylation reactions [5] [31]. Research has shown that polystyrene-supported gallium trichloride exhibits high reusability and stability in acetylation reactions, offering advantages over traditional homogeneous catalysts [31]. The compound's ability to function as a milder Lewis acid compared to aluminum chloride while maintaining high catalytic efficiency has made it valuable in specialty chemical production [1].
Metal recycling applications have recently emerged as a promising frontier for gallium trichloride utilization [6] [11]. Studies demonstrate that supercritical gallium trichloride functions as an effective oxidative solvent for rare-earth metals, transuranium elements, platinum, pnictogens, and chalcogens [6] [23]. The dual molecular nature of gallium trichloride, existing as tetrahedral dimers at low temperatures and high pressure or flat trigonal monomers near the critical point, creates opportunities to tailor chemical geometry for specific metallic species [9] [11].
Battery technology represents another significant application domain where gallium trichloride contributes to modern chemical processes [2] [12]. In lithium thionyl chloride battery systems, gallium trichloride serves as a precursor material for electrolyte salts, enhancing battery performance in harsh and high-temperature environments such as oil drilling operations [2] [35]. These batteries exhibit improved properties for extreme conditions due to the unique electrochemical characteristics imparted by gallium-containing electrolytes [35].
Application Sector | Primary Function | Industrial Significance |
---|---|---|
Semiconductor Manufacturing | Trimethylgallium precursor for gallium nitride growth | Primary market driver - LED and power electronics [12] |
Metal Recycling | Supercritical oxidative solvent | Emerging circular economy applications [11] [23] |
Catalysis | Lewis acid catalyst for organic synthesis | Specialty chemicals and polymer production [31] |
Battery Technology | Electrolyte additive in lithium thionyl chloride systems | High-temperature drilling operations [2] [35] |
Quantum Dots | Precursor for gallium-based quantum dot synthesis | Advanced display technologies [37] [40] |
Chemical Vapor Deposition | Gallium oxide thin film production | Optoelectronics and sensor applications [32] |
The contemporary research landscape surrounding gallium trichloride is characterized by intensive investigations into its supercritical behavior, advanced recycling applications, and emerging technological frontiers [6] [9] [11]. Recent studies utilizing high-energy X-ray diffraction and multiscale modeling have revealed fundamental insights into the dual molecular nature of supercritical gallium trichloride, consisting of tetrahedral dimers and flat trigonal monomers [6] [11]. These discoveries have significant implications for optimizing recycling processes for specific metals through precise temperature and pressure adjustments [23].
First-principles molecular dynamics studies have illuminated the elementary steps in dimer dissociation mechanisms within supercritical gallium trichloride fluids [9] [28]. Research has identified the formation of intermediate corner-sharing dimers and partial disproportionation of gallium trichloride monomers at high temperatures and low pressures [9]. These findings provide crucial understanding of atomic dynamics in supercritical fluids, enabling more efficient metal dissolution processes [28].
The viscosity characteristics of supercritical gallium trichloride represent a major research focus with practical implications [6] [11]. Studies demonstrate that viscosity decreases by a factor of 100 above the critical temperature, enabling fast molecular diffusion and efficient recycling kinetics [6]. This dramatic viscosity reduction opens new possibilities for advanced recycling technologies that could revolutionize metal recovery from electronic waste [11].
Market dynamics and growth projections indicate significant expansion in gallium trichloride applications [17] [18] [21]. The global gallium trichloride market is projected to reach between 320 and 485 million United States Dollars by 2030, representing a compound annual growth rate of 6.6 to 8.7 percent [21]. High-purity gallium trichloride markets, particularly 4N and 5N purity grades, command premium prices due to their critical roles in sophisticated semiconductor applications [17] [18].
Current research challenges encompass several critical areas requiring continued investigation [19] [22]. Supply chain vulnerabilities represent a significant concern, with China controlling over 80 percent of global gallium production, creating potential disruptions in gallium trichloride availability [39]. High production costs associated with complex synthesis and refining processes present ongoing economic challenges for market expansion [19].
Quantum dots research utilizing gallium trichloride precursors has revealed promising developments in blue-emitting applications [37] [40]. Recent studies demonstrate that trimethylgallium-derived monomeric gallium carboxylates promote efficient gallium incorporation into indium gallium phosphide quantum dots with narrow size distributions [37]. These developments address the challenging task of producing blue-emitting quantum dots for wide color-gamut displays [37].
The neutrino detection applications of gallium trichloride continue to provide valuable scientific insights [38] [41]. The GALLEX experiment utilized 101 tons of gallium trichloride-hydrochloric acid solution containing 30.3 tons of gallium as target material for solar neutrino detection [38] [41]. This application demonstrates the compound's unique nuclear properties and its contribution to fundamental physics research [41].
Research Area | Current Focus | Key Challenges |
---|---|---|
Supercritical Behavior | Dimer dissociation mechanisms and viscosity studies | Understanding atomic dynamics at extreme conditions [9] [28] |
Metal Recycling | Optimization of temperature-pressure conditions | Scaling up laboratory processes to industrial applications [11] [23] |
Market Development | High-purity grade production and supply chain security | Reducing dependence on single-source suppliers [19] [39] |
Quantum Dots | Blue-emitting gallium-indium-phosphide systems | Achieving narrow emission linewidths and high quantum yields [37] |
Catalysis Enhancement | Heterogeneous catalyst development | Improving reusability and reducing leaching [31] |
Battery Applications | Electrolyte optimization for extreme conditions | Balancing performance with cost-effectiveness [35] |
Gallium trichloride exhibits a fascinating dual nature in its structural chemistry, existing in different molecular forms depending on the physical state and conditions. The compound demonstrates remarkable structural diversity across solid, liquid, and gas phases, making it a compelling subject for structural investigation [1] [2] [3].
In the solid state, gallium trichloride adopts a dimeric structure with the molecular formula Ga₂Cl₆ [1] [4]. The solid crystallizes in a triclinic crystal system with space group P1̄ [5]. The unit cell parameters are precisely defined as a = 6.94 Å, b = 6.84 Å, c = 6.82 Å, with angles α = 119.5°, β = 90.8°, and γ = 118.6° [6] [5] [7]. The structure contains two formula units per unit cell (Z = 2) [5].
The dimeric structure features edge-sharing tetrahedral geometry, where two gallium atoms are connected through bridging chlorine atoms [1] [4]. This arrangement creates a four-membered ring structure with the gallium atoms serving as the vertices and the bridging chlorine atoms forming the edges [3] [8]. The molecular arrangement can be described as Ga₂(μ-Cl)₂Cl₄, where μ-Cl represents the bridging chlorine atoms [1].
In the gas phase, gallium trichloride exists primarily as monomeric GaCl₃ units, particularly at elevated temperatures [1] [3]. The monomeric form adopts a trigonal planar geometry with D₃ₕ symmetry [9] [10]. The gas-phase structure represents a dramatic departure from the solid-state dimeric arrangement, with the gallium atom positioned at the center of an equilateral triangle formed by three chlorine atoms [11] [9].
The equilibrium between dimeric and monomeric forms in the gas phase is temperature-dependent, with higher temperatures favoring the monomeric form [1] [3]. At 870 K, essentially all gas-phase molecules exist in the monomeric form [1]. This temperature-dependent equilibrium demonstrates the dynamic nature of gallium trichloride's structural chemistry.
The liquid phase structure of gallium trichloride presents a complex scenario where dimeric Ga₂Cl₆ units predominate, but with structural modifications compared to the solid state [3] [8]. Recent neutron diffraction and X-ray scattering studies have revealed that the liquid phase contains edge-sharing dimers with a puckered structure of the central four-membered ring [3] [8].
The liquid-phase dimers exhibit shorter Cl-Cl distances (2.90-3.09 Å) and longer Ga-Ga intramolecular distances (3.20-3.26 Å) compared to the solid state [3] [8]. This structural evolution represents the initial steps toward dimer dissociation and provides insight into the potential liquid-liquid transition mechanisms at elevated temperatures [3].
The solid-state structure of gallium trichloride exhibits two distinct types of Ga-Cl bonds: terminal and bridging [1] [4]. Terminal Ga-Cl bonds are shorter, measuring 2.10-2.11 Å, while bridging Ga-Cl bonds are longer at approximately 2.18 Å [9] [10]. This difference in bond lengths reflects the varying degrees of covalent character between terminal and bridging interactions.
The intramolecular Ga-Ga distance in the solid state ranges from 3.20-3.26 Å, which is consistent with the edge-sharing dimeric structure [3] [8]. The bridge angle (Cl-Ga-Cl) in the four-membered ring is approximately 84°, while the terminal Cl-Ga-Cl angles are 120°, reflecting the tetrahedral coordination environment around each gallium center [9] [12].
In the gas phase, the monomeric GaCl₃ units exhibit uniform Ga-Cl bond lengths of 2.108 Å [9] [10]. The Cl-Ga-Cl bond angles are exactly 120°, consistent with the trigonal planar geometry and D₃ₕ symmetry [9] [12]. This structural uniformity contrasts sharply with the asymmetric bonding observed in the solid state.
The gas-phase structure represents the most symmetric form of gallium trichloride, with all three Ga-Cl bonds being equivalent in length and all bond angles being equal [9] [10]. This symmetry is maintained due to the absence of intermolecular interactions that would otherwise perturb the molecular geometry.
Infrared spectroscopy provides crucial insights into the vibrational modes of gallium trichloride across different phases [13] [14]. Gas-phase infrared data reveal four fundamental vibrational modes corresponding to the D₃ₕ symmetry of the monomeric form [9] [13]. The A₁' symmetric stretch appears at 382 cm⁻¹, representing the in-phase stretching of all three Ga-Cl bonds [13] [14].
The A₂" antisymmetric stretch occurs at 143 cm⁻¹, corresponding to out-of-phase Ga-Cl stretching motions [13] [14]. Two degenerate E' modes are observed: a stretching mode at 464 cm⁻¹ and a bending mode at 131 cm⁻¹ [9] [13]. These frequencies are characteristic of the monomeric gas-phase structure and provide definitive evidence for the trigonal planar geometry.
Raman spectroscopy of solid gallium trichloride reveals the vibrational characteristics of the dimeric Ga₂Cl₆ structure [13] [14]. The solid-state Raman spectrum shows frequencies similar to but slightly shifted from the gas-phase values, reflecting the different molecular environment in the crystalline state [13] [14].
The symmetric stretching mode appears at approximately 380 cm⁻¹, while the antisymmetric stretch occurs near 140 cm⁻¹ [13] [14]. The degenerate stretching and bending modes are observed at approximately 470 cm⁻¹ and 120 cm⁻¹, respectively [13] [14]. These slight frequency shifts relative to the gas phase provide evidence for the intermolecular interactions present in the solid state.
The ionization energy of gallium trichloride has been determined to be 11.520 eV, corresponding to the removal of an electron from the gallium 3d orbital [9] [15]. This value provides important information about the electronic structure and the energy required to form the gallium trichloride cation.
The relatively high ionization energy reflects the stability of the gallium trichloride molecule and the strong binding of the valence electrons [9]. This electronic stability contributes to the compound's ability to exist in multiple structural forms while maintaining its fundamental chemical identity.
Electronic absorption spectroscopy reveals that gallium trichloride exhibits a sharp absorption edge at 360 nm [16]. This absorption corresponds to electronic transitions within the molecule and provides information about the energy gap between occupied and unoccupied molecular orbitals.
The UV absorption edge is significant for understanding the optical properties of gallium trichloride and its potential applications in photochemical processes [16]. The absorption characteristics also relate to the compound's behavior under various lighting conditions and its stability when exposed to ultraviolet radiation.
Property | Value | Reference |
---|---|---|
Molecular Formula | GaCl₃ | Multiple sources |
Molecular Weight | 176.08 g/mol | NIST/ChemBook |
Melting Point | 77.9°C | Indium Corporation [17] |
Boiling Point | 201.3°C | Indium Corporation [17] |
Density (solid) | 2.47 g/cm³ | Sigma-Aldrich [18] |
Density (liquid at mp) | 2.05 g/cm³ | Indium Corporation [17] |
Appearance | Clear or white needle-shaped crystals | Indium Corporation [17] |
CAS Number | 13450-90-3 | Multiple sources |
Theoretical Gallium Content | 39.596% | Indium Corporation [17] |
Phase | Structure Type | Parameter | Value | Reference |
---|---|---|---|---|
Solid State (Dimer) | Ga₂Cl₆ edge-sharing dimer | Ga-Cl bond length (terminal) | 2.10-2.11 Å | Wallwork & Worrall 1965 [6] |
Solid State (Dimer) | Ga₂Cl₆ edge-sharing dimer | Ga-Cl bond length (bridging) | 2.18 Å | NIST CCCBDB [9] |
Solid State (Dimer) | Ga₂Cl₆ edge-sharing dimer | Ga-Ga intramolecular distance | 3.20-3.26 Å | Usuki et al. 2019 [3] |
Gas Phase (Monomer) | GaCl₃ trigonal planar monomer | Ga-Cl bond length | 2.108 Å | NIST CCCBDB [9] |
Gas Phase (Monomer) | GaCl₃ trigonal planar monomer | Cl-Ga-Cl bond angle | 120° | NIST CCCBDB [9] |
Gas Phase (Monomer) | GaCl₃ trigonal planar monomer | Point group | D₃ₕ | NIST CCCBDB [9] |
Liquid Phase | Ga₂Cl₆ dimers (predominant) | Ga-Ga distance | 3.20-3.26 Å | Usuki et al. 2019 [3] |
Liquid Phase | Ga₂Cl₆ dimers (predominant) | Cl-Cl distance | 2.90-3.09 Å | Usuki et al. 2019 [3] |
Property | Value | Reference |
---|---|---|
Crystal System | Triclinic | Wallwork & Worrall 1965 [6] |
Space Group | P1̄ | OQMD Database [5] |
Unit Cell Parameter a | 6.94 Å | Wallwork & Worrall 1965 [6] |
Unit Cell Parameter b | 6.84 Å | Wallwork & Worrall 1965 [6] |
Unit Cell Parameter c | 6.82 Å | Wallwork & Worrall 1965 [6] |
Unit Cell Angle α | 119.5° | Wallwork & Worrall 1965 [6] |
Unit Cell Angle β | 90.8° | Wallwork & Worrall 1965 [6] |
Unit Cell Angle γ | 118.6° | Wallwork & Worrall 1965 [6] |
Formula Units per Cell (Z) | 2 | Wallwork & Worrall 1965 [6] |
Structure Type | Dimeric Ga₂Cl₆ | Multiple sources |
Molecular Arrangement | Edge-sharing tetrahedral dimers | Multiple sources |
Method | Mode/Transition | Frequency/Energy | Assignment | Reference |
---|---|---|---|---|
IR (gas phase) | A₁' symmetric stretch | 382 cm⁻¹ | Ga-Cl terminal stretch | Sjögren et al. 1984 [13] |
IR (gas phase) | A₂" antisymmetric stretch | 143 cm⁻¹ | Ga-Cl antisymmetric | Sjögren et al. 1984 [13] |
IR (gas phase) | E' degenerate stretch | 464 cm⁻¹ | Ga-Cl degenerate stretch | Sjögren et al. 1984 [13] |
IR (gas phase) | E' degenerate bend | 131 cm⁻¹ | Ga-Cl degenerate bend | Sjögren et al. 1984 [13] |
Raman (solid) | A₁' symmetric stretch | ~380 cm⁻¹ | Ga-Cl terminal stretch | Various sources |
Raman (solid) | A₂" antisymmetric stretch | ~140 cm⁻¹ | Ga-Cl antisymmetric | Various sources |
Raman (solid) | E' degenerate stretch | ~470 cm⁻¹ | Ga-Cl degenerate stretch | Various sources |
Raman (solid) | E' degenerate bend | ~120 cm⁻¹ | Ga-Cl degenerate bend | Various sources |
Electronic | Ionization Energy | 11.520 eV | Ga 3d → ionization | NIST WebBook [9] |
Electronic | UV absorption edge | 360 nm | Electronic transition | Various sources |
Corrosive